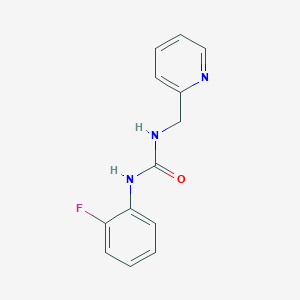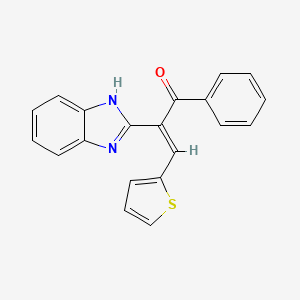![molecular formula C20H23N3O2 B5301501 1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B5301501.png)
1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-(2-pyridinyl)piperazine, commonly known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a piperazine derivative that exhibits high affinity for the serotonin 5-HT1A receptor, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
作用機序
The mechanism of action of MP-10 is not fully understood, but it is believed to exert its effects through the activation of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and cognitive function, and its activation has been shown to produce anxiolytic, antidepressant, and antipsychotic-like effects. MP-10 has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MP-10 has been shown to produce a range of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of serotonin and dopamine in certain brain regions, suggesting its potential use in the treatment of disorders associated with these neurotransmitters. Additionally, MP-10 has been shown to reduce the levels of cortisol, a stress hormone, suggesting its potential use in the treatment of stress-related disorders.
実験室実験の利点と制限
One of the main advantages of MP-10 is its high affinity for the serotonin 5-HT1A receptor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, the synthesis of MP-10 is a complex process that requires expertise in organic chemistry, which may limit its availability for research purposes. Additionally, the mechanism of action of MP-10 is not fully understood, which may limit its potential use in the treatment of certain disorders.
将来の方向性
There are several future directions for the research and development of MP-10. One potential direction is the optimization of its chemical structure to improve its pharmacological properties and reduce its side effects. Additionally, further studies are needed to elucidate the mechanism of action of MP-10 and its potential use in the treatment of various neurological and psychiatric disorders. Finally, clinical trials are needed to assess the safety and efficacy of MP-10 in humans.
合成法
The synthesis of MP-10 involves several steps, starting with the reaction of 4-aminobenzoyl chloride with 2-methyl-2-propen-1-ol in the presence of triethylamine. This is followed by the reaction of the resulting intermediate with 2-chloropyridine and piperazine to yield MP-10. The synthesis of MP-10 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
MP-10 has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to exhibit anxiolytic, antidepressant, and antipsychotic-like effects in animal models, making it a promising candidate for the treatment of anxiety, depression, and schizophrenia. Additionally, MP-10 has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
特性
IUPAC Name |
[4-(2-methylprop-2-enoxy)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(2)15-25-18-8-6-17(7-9-18)20(24)23-13-11-22(12-14-23)19-5-3-4-10-21-19/h3-10H,1,11-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPVRRMNCKHQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylprop-2-enoxy)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
![6-methyl-2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5301457.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5301474.png)
![N-{3-[2-(4-chlorophenyl)morpholin-4-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5301478.png)
![2,6-dimethoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5301493.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5301508.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5301514.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5301521.png)

